An In-depth Technical Guide to the ADC Linker: Mc-GGFG-PAB-OH
An In-depth Technical Guide to the ADC Linker: Mc-GGFG-PAB-OH
This technical guide provides a comprehensive overview of the structure, chemical properties, and application of the cleavable antibody-drug conjugate (ADC) linker, Mc-GGFG-PAB-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Mc-GGFG-PAB-OH is a key component in the design of modern antibody-drug conjugates, serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload.[1] Its design incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][] Following enzymatic cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer facilitates the release of the unmodified cytotoxic drug inside the target cancer cell.[1] This targeted drug release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity and maximizing efficacy at the tumor site.[2]
Structure and Chemical Properties
The chemical structure of Mc-GGFG-PAB-OH is characterized by a maleimide (B117702) group (Mc), a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.
SMILES: OCc1ccc(NC(=O)CNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)cc1[4]
Physicochemical Properties
A summary of the key physicochemical properties of Mc-GGFG-PAB-OH is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈N₆O₈ | [1] |
| Molecular Weight | 634.68 g/mol | [1] |
| CAS Number | 2632342-05-1 | [1] |
| Appearance | White to yellow solid | [5] |
| Solubility (DMSO) | ≥ 200 mg/mL (≥ 315.12 mM) | [6] |
| Storage (Powder) | -20°C for 3 years, away from moisture | [6] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Synthesis of Mc-GGFG-PAB-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative method for the synthesis of the peptide component of the linker using Fmoc-based solid-phase peptide synthesis.
Materials:
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Rink Amide resin
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Fmoc-Gly-OH, Fmoc-Phe-OH
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6-maleimidohexanoic acid (Mc-OH)
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p-aminobenzyl alcohol (PAB-OH)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% Piperidine (B6355638) in DMF
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HBTU, HOBt, DIPEA (coupling reagents)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
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First Amino Acid Coupling (Gly):
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Deprotect the resin with 20% piperidine in DMF.
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Couple Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.
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Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation (Phe, Gly, Gly): Repeat the deprotection and coupling steps for Fmoc-Phe-OH, followed by two cycles for Fmoc-Gly-OH.
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Maleimide Group Coupling: Couple 6-maleimidohexanoic acid (Mc-OH) to the N-terminus of the tetrapeptide.
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PAB-OH Coupling: Couple p-aminobenzyl alcohol to the C-terminus of the peptide.
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Cleavage and Purification:
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Cleave the peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
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Precipitate the crude peptide in cold diethyl ether.
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Purify the product by reverse-phase HPLC.
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Cathepsin B Cleavage Assay
This protocol outlines a method to assess the enzymatic cleavage of the GGFG sequence by Cathepsin B.
Materials:
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Mc-GGFG-PAB-OH conjugated to a fluorescent reporter payload
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Recombinant human Cathepsin B
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Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
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Reaction Initiation: Add the Mc-GGFG-PAB-payload conjugate to the activated enzyme solution in the microplate wells.
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Incubation: Incubate the plate at 37°C, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 15, 30, 60, 120 minutes) using an excitation/emission wavelength pair appropriate for the fluorophore.
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Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.
Mechanism of Action: ADC Internalization and Payload Release
The therapeutic efficacy of an ADC utilizing the Mc-GGFG-PAB-OH linker is dependent on a multi-step intracellular pathway.
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Binding and Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[4]
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Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases.[4][5]
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Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the GGFG peptide sequence of the linker.[2][]
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Self-Immolation and Payload Release: The cleavage of the peptide triggers the self-immolation of the PAB spacer through a 1,6-elimination reaction, leading to the release of the active cytotoxic drug into the cytoplasm.[1]
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Induction of Apoptosis: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
Conclusion
Mc-GGFG-PAB-OH is a well-characterized and effective cleavable linker for the development of antibody-drug conjugates. Its protease-sensitive design, coupled with a self-immolative spacer, ensures targeted drug delivery and release within cancer cells, thereby offering a promising strategy for improving the therapeutic index of cytotoxic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the design and optimization of next-generation ADCs.
